molecular formula C26H50O13 B12423805 Acid-PEG9-t-butyl ester

Acid-PEG9-t-butyl ester

Cat. No.: B12423805
M. Wt: 570.7 g/mol
InChI Key: PFVZSRZLXIYZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG9-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound is characterized by its PEG chain, which enhances solubility and biocompatibility, and a t-butyl ester group that can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG9-t-butyl ester typically involves the esterification of a PEG chain with a t-butyl ester group. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The scalability of the reaction is facilitated by the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Acid-PEG9-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acid-PEG9-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.

    Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic strategies.

    Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.

    Industry: Employed in the production of advanced drug delivery systems and targeted therapeutics

Mechanism of Action

The mechanism of action of Acid-PEG9-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances the solubility and stability of the PROTAC molecule, while the t-butyl ester group can be deprotected to yield the active form of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H50O13

Molecular Weight

570.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28)

InChI Key

PFVZSRZLXIYZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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